(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has shown significant biological activities. It is part of the pyrrolopyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of ®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes. One common method involves a three-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), resulting in the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound under suitable conditions.
Scientific Research Applications
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The exact mechanism of action of ®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is known to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to biological macromolecules such as proteins, lipids, and DNA . Additionally, its antimicrobial activity is linked to its ability to inhibit the growth of multidrug-resistant bacteria .
Comparison with Similar Compounds
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared to other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: This compound shares a similar structure but lacks the dimethyl substitution, which may affect its biological activity.
Cyclo(leucyloprolyl): Another similar compound, which is a diketopiperazine derivative, known for its biological activities.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(8aR)-6,6-dimethyl-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-9(2)4-3-6-8(13)10-5-7(12)11(6)9/h6H,3-5H2,1-2H3,(H,10,13)/t6-/m1/s1 |
InChI Key |
HFUPOLSSTWLFJA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CC[C@H]2N1C(=O)CNC2=O)C |
Canonical SMILES |
CC1(CCC2N1C(=O)CNC2=O)C |
Origin of Product |
United States |
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